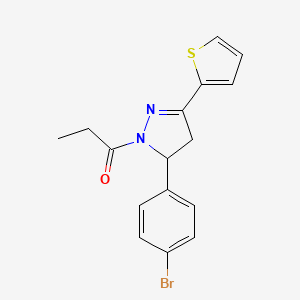![molecular formula C22H27NO4 B4139582 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-phenoxypropanamide](/img/structure/B4139582.png)
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-phenoxypropanamide
説明
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-phenoxypropanamide, also known as MPTP, is a synthetic compound that has gained attention in scientific research for its potential pharmacological properties. MPTP is a small molecule that belongs to the class of pyran compounds and has been synthesized and studied for its therapeutic potential in various diseases.
作用機序
The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-phenoxypropanamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-phenoxypropanamide has been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis. N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-phenoxypropanamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response. Additionally, N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-phenoxypropanamide has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-phenoxypropanamide has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-phenoxypropanamide has been shown to induce apoptosis and inhibit angiogenesis. In inflammation, N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-phenoxypropanamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorders, N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-phenoxypropanamide has been studied for its potential neuroprotective properties in Parkinson's disease.
実験室実験の利点と制限
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-phenoxypropanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to have potential therapeutic properties in various diseases, which makes it a promising candidate for drug development. However, there are also limitations to using N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-phenoxypropanamide in lab experiments. The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-phenoxypropanamide is not fully understood, which makes it difficult to interpret results. Additionally, the effects of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-phenoxypropanamide may vary depending on the cell type or organism being studied.
将来の方向性
There are several future directions for the study of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-phenoxypropanamide. One direction is to further investigate the mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-phenoxypropanamide in cells and organisms. Another direction is to study the potential therapeutic properties of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-phenoxypropanamide in other diseases beyond cancer, inflammation, and neurological disorders. Additionally, the development of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-phenoxypropanamide derivatives or analogs may lead to the discovery of more potent and selective compounds with therapeutic potential.
科学的研究の応用
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-phenoxypropanamide has been studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-phenoxypropanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-phenoxypropanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-phenoxypropanamide has been studied for its potential neuroprotective properties in Parkinson's disease.
特性
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-3-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-25-19-9-7-18(8-10-19)22(12-15-26-16-13-22)17-23-21(24)11-14-27-20-5-3-2-4-6-20/h2-10H,11-17H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRQXZMQWBEOQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}-3-phenoxypropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-(2-hydroxy-3-methoxyphenyl)-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione acetate (salt)](/img/structure/B4139513.png)

![[2-({cyclohexyl[2-(ethylthio)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B4139527.png)

![methyl 2-({[4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}amino)benzoate](/img/structure/B4139538.png)
![2-({[(1-adamantylacetyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4139544.png)
![2-[(2-chloro-5-ethoxy-4-isopropoxybenzyl)amino]-1-butanol hydrochloride](/img/structure/B4139552.png)

![2-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-cyclopentylacetamide](/img/structure/B4139578.png)
![1-(2,4-dimethylphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone](/img/structure/B4139590.png)
![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4139601.png)
![4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-N-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide acetate](/img/structure/B4139604.png)
